molecular formula C9H10N2O2S3 B2503416 2-methyl-N-(thiophen-2-ylmethyl)thiazole-5-sulfonamide CAS No. 2034475-51-7

2-methyl-N-(thiophen-2-ylmethyl)thiazole-5-sulfonamide

Cat. No.: B2503416
CAS No.: 2034475-51-7
M. Wt: 274.37
InChI Key: LZWKRXMUWGDSIW-UHFFFAOYSA-N
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Description

2-methyl-N-(thiophen-2-ylmethyl)thiazole-5-sulfonamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This molecule integrates two privileged structures: a thiazole ring and a sulfonamide functional group, both frequently explored for their diverse biological activities . The core scaffold is designed for investigating potential interactions with various enzymatic targets. Research Applications and Potential Value The primary research value of this compound lies in its potential as a carbonic anhydrase inhibitor (CAI) . Sulfonamides are a well-established class of zinc-binding agents that inhibit carbonic anhydrases , a family of metalloenzymes involved in critical physiological processes such as pH regulation, respiration, and biosynthesis . Notably, five-membered heterocyclic sulfonamides, like those containing thiazole or thiophene rings, have been demonstrated to be particularly effective CAIs . Researchers can utilize this compound to probe the activity of various CA isoforms, which are implicated in conditions like glaucoma, epilepsy, and cancer . Furthermore, the structural motif of combining thiazole and sulfonamide is a recognized strategy in the development of antimicrobial agents . Similar hybrid molecules have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including strains of S. aureus and A. xylosoxidans . The presence of the thiophene moiety may further modulate the compound's physicochemical properties and biological specificity, making it a valuable scaffold for structure-activity relationship (SAR) studies in anti-infective research . Handling and Compliance This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) and adhere to their institution's chemical hygiene plans for safe handling and disposal.

Properties

IUPAC Name

2-methyl-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S3/c1-7-10-6-9(15-7)16(12,13)11-5-8-3-2-4-14-8/h2-4,6,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWKRXMUWGDSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)S(=O)(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(thiophen-2-ylmethyl)thiazole-5-sulfonamide typically involves the condensation of a thiazole derivative with a thiophene derivative. One common method is the reaction of 2-methylthiazole-5-sulfonyl chloride with thiophen-2-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(thiophen-2-ylmethyl)thiazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Biological Activities

1. Antibacterial Activity

Research indicates that compounds containing thiazole and sulfonamide functionalities exhibit significant antibacterial properties. Specifically, 2-methyl-N-(thiophen-2-ylmethyl)thiazole-5-sulfonamide acts as a competitive inhibitor of dihydropteroate synthase, an enzyme vital for folate synthesis in bacteria. This mechanism positions it as a candidate for developing new antibiotics, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against various multidrug-resistant pathogens. The compound exhibited significant activity against MRSA strains, with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid .

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects on cancer cell lines, this compound showed a marked reduction in cell viability at concentrations exceeding 10 µM. The results suggest its potential as an effective agent in cancer therapy .

Mechanism of Action

The mechanism of action of 2-methyl-N-(thiophen-2-ylmethyl)thiazole-5-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Thiazole Sulfonamide Derivatives with Carbonic Anhydrase Inhibition

Key Compounds :

  • 4-Methyl-2-(methylamino)thiazole-5-sulfonamide (4a): Molecular weight 208.01 g/mol .
  • 2-(Cyclopropylamino)-4-methylthiazole-5-sulfonamide (4c): Molecular weight 234.03 g/mol .

Structural and Functional Differences :

  • The target compound replaces the amino/cyclopropylamino substituents in 4a/4c with a thiophen-2-ylmethyl group, increasing steric bulk and aromaticity.
  • The thiophene moiety may enhance π-π stacking interactions in biological targets compared to smaller substituents in 4a/4c.
  • Activity Implications : Compounds in this class are carbonic anhydrase inhibitors . The target’s thiophene group could modulate selectivity or potency, though experimental confirmation is needed.

Thiazole Derivatives with Anticancer Activity

Key Compounds :

  • Compound 7b (IC₅₀ = 1.61 ± 1.92 μg/mL) : Features a hydrazone-linked phenyl group .
  • Compound 11 (IC₅₀ = 1.98 ± 1.22 μg/mL) : Contains a propionamide substituent .

Comparison :

  • The target compound lacks the hydrazone or α-halo-derived substituents found in 7b and 11, which are critical for their anticancer activity against HepG-2 cells.
  • The sulfonamide-thiophene motif in the target may redirect biological activity toward other targets, such as enzymes or receptors, rather than direct anticancer effects.

Thiophene-Containing Sulfonamides

Key Compound :

  • 5-Ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide : Molecular weight 436.6 g/mol, with a triazole-thiazole core and fluorine substituent .

Structural Contrast :

  • The target compound has a simpler structure, omitting the triazole ring and fluorine atom.
  • The absence of fluorine may reduce metabolic stability but improve synthetic accessibility.
  • The lower molecular weight (274.4 vs. 436.6 g/mol) suggests better bioavailability for the target compound .

Structure-Activity Relationship (SAR) Insights

  • Thiazole Substitution : Methyl groups at position 2 (common in 4a–4e and the target compound) likely enhance steric stabilization and hydrophobic interactions.
  • Biological Targets : While sulfonamides are often enzyme inhibitors (e.g., carbonic anhydrase), structural variations dictate target specificity. The target’s dual heterocycles (thiazole and thiophene) may enable dual-targeting mechanisms.

Biological Activity

2-Methyl-N-(thiophen-2-ylmethyl)thiazole-5-sulfonamide is a compound that combines a thiazole ring with a sulfonamide group, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer treatments. The structural features of this compound contribute significantly to its biological activity, making it a subject of ongoing research.

Chemical Structure and Properties

The molecular structure of this compound consists of:

  • Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Thiophene Group : Enhances the compound's unique chemical properties.
  • Sulfonamide Group : Known for its reactivity and biological significance.

This combination allows the compound to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions, which can be leveraged to enhance its biological activity or modify its pharmacological profile.

Biological Activities

Research indicates that compounds containing thiazole and sulfonamide groups exhibit significant antibacterial and anticancer activities:

Antibacterial Activity

Thiazole derivatives, including this compound, have been shown to inhibit bacterial growth effectively. The mechanism often involves acting as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to reduced bacterial proliferation.

A comparative study of similar compounds demonstrated their antibacterial efficacy against various strains, as summarized in the table below:

Compound NameConcentration (mM)Zone of Inhibition (ZOI) in mm
This compound810
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide7.58
N-(thienylmethyl)-2,5-thiophenedisulfonamide7.59

These results indicate that the compound exhibits promising antibacterial properties, particularly against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of specific substituents on the thiazole ring is crucial for enhancing cytotoxic activity.

In vitro studies have indicated that certain thiazole derivatives exhibit IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting their potential as effective anticancer agents .

A detailed structure-activity relationship (SAR) analysis revealed that:

  • Electron-donating groups at specific positions on the phenyl ring enhance activity.
  • The presence of methyl groups on the thiazole ring significantly increases cytotoxicity against cancer cells.

Case Studies

Several studies have reported on the synthesis and biological evaluation of thiazole derivatives:

  • Antimicrobial Activity Study : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, supporting the hypothesis that structural modifications can enhance antibacterial properties .
  • Anticancer Evaluation : Thiazole derivatives were tested against HepG-2 cell lines using MTT assays. Some compounds demonstrated remarkable activity with IC50 values less than those of established drugs, indicating their potential as novel therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-N-(thiophen-2-ylmethyl)thiazole-5-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of a thiazole intermediate with a thiophene-methylamine derivative. Key steps include:

  • Cyclization of thiazole precursors using Lawesson’s reagent (for sulfur incorporation) followed by oxidative chlorination to form sulfonyl chloride intermediates .
  • Coupling with thiophen-2-ylmethylamine under basic conditions (e.g., triethylamine in DMF) to form the sulfonamide bond.
  • Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and temperature (0–5°C to minimize side reactions). Purity is confirmed via TLC, HPLC, and elemental analysis .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for thiophene and thiazole rings) and methylene/methyl groups (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and C-S bonds (700–600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the sulfonamide backbone .
  • X-ray crystallography (if crystalline) : Resolve bond lengths and angles using SHELX software for small-molecule refinement .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) targeting enzymes like COX-2 or EGFR, given sulfonamide bioactivity .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., NCI-60 panel) to identify IC50 values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Core Modifications : Replace the thiophene-methyl group with other heterocycles (e.g., furan, pyridine) to assess impact on bioactivity .
  • Substituent Effects : Introduce electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups on the thiazole ring to modulate electronic properties and binding affinity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 active site) and validate via mutagenesis studies .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

  • Methodological Answer :

  • ADME Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain poor in vivo efficacy .
  • Formulation Optimization : Use PEGylated nanoparticles or liposomes to enhance bioavailability if solubility is limiting .
  • Dose-Response Refinement : Conduct pharmacokinetic studies (Cmax, AUC) to align in vitro IC50 with achievable plasma concentrations .

Q. How can crystallographic data improve the design of analogs with enhanced target selectivity?

  • Methodological Answer :

  • Co-crystallization : Solve the crystal structure of the compound bound to its target (e.g., kinase) using SHELXL refinement to identify key hydrogen bonds or hydrophobic interactions .
  • Fragment-Based Design : Replace flexible regions (e.g., thiophene-methyl linker) with rigid bioisosteres (e.g., phenyl rings) to reduce entropic penalties .
  • Thermodynamic Integration : Calculate binding free energy differences between analogs to prioritize synthetically feasible modifications .

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